molecular formula C18H19N5O2S2 B2504854 N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921830-54-8

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2504854
CAS No.: 921830-54-8
M. Wt: 401.5
InChI Key: BCWHKYXYWOGQQZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a benzothiazole moiety and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the formation of an amide bond between the benzothiazole and thiazole moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for bacterial or fungal survival. The compound may inhibit these targets, leading to the death of the microorganism .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c24-15(22-18-21-13-7-3-4-8-14(13)27-18)9-12-10-26-17(20-12)23-16(25)19-11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22,24)(H2,19,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWHKYXYWOGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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